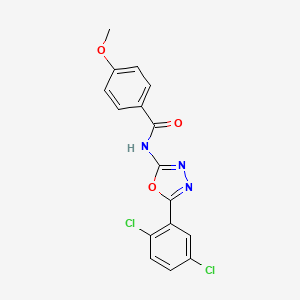

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

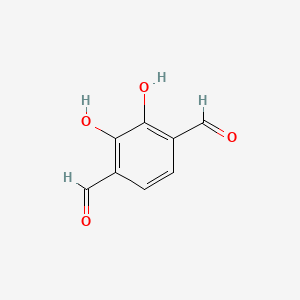

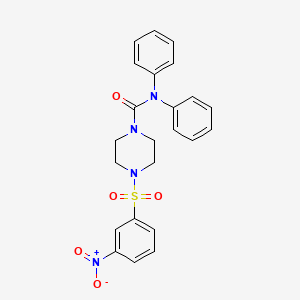

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached, and a methoxybenzamide group, which consists of a benzene ring attached to an amide group with a methoxy group (OCH3) attached .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the 1,3,4-oxadiazole ring, dichlorophenyl group, and methoxybenzamide group could each influence how the compound reacts .Aplicaciones Científicas De Investigación

Reaction and Synthesis

- N-phenylbenzamidine, a related compound, reacts with O-acetylbenzeneoximoyl chloride in methanol to form a derivative of 1,2,4-oxadiazole, which was confirmed by X-ray analysis and PM3 semiempirical method. This finding highlights the potential for synthesizing novel heterocyclic compounds (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

Antimicrobial and Enzyme Inhibition

- Compounds derived from similar structures show significant anti-lipase and anti-α-glucosidase activity, indicating potential applications in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

- A series of 1,3,4-oxadiazole derivatives have been synthesized and demonstrated potent in vitro antibacterial activity against various bacteria, suggesting their utility in antimicrobial applications (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Biochemical Interactions and Effects

- Bis-1,3,4-oxadiazole containing glycine moiety has been studied for its effect on transferase enzymes, showing activation on certain enzyme activities and inhibitory effects on others, which could have implications in biochemical research (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antioxidant Properties

- Some 1,3,4-oxadiazole derivatives have been tested for their antioxidant properties, with significant free-radical scavenging ability observed in specific compounds. This suggests potential applications in oxidative stress-related research and therapy (Shakir, Ariffin, & Abdulla, 2014).

Analytical Chemistry Applications

- A unique on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing was developed to measure environmental phenols, demonstrating the utility of these compounds in advanced analytical methodologies (Ye, Bishop, Needham, & Calafat, 2008).

Molecular Structure and Photoreactivity

- Studies on molecular structure and photoreactivity of oxadiazole derivatives, such as 1,3,4-oxadiazoles, are significant in material science, particularly in the development of liquid-crystalline materials and OLEDs (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including using appropriate personal protective equipment and working in a well-ventilated area .

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O3/c1-23-11-5-2-9(3-6-11)14(22)19-16-21-20-15(24-16)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXNUSCJSRFHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)

![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2954135.png)

![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)

![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)

![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)